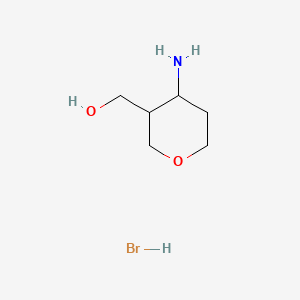
(4-Aminotetrahydropyran-3-YL)methanol hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide is a chemical compound that features a tetrahydropyran ring, which is a common three-dimensional ring system in many marketed drugs.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide typically involves the reaction of tetrahydro-4H-pyran-4-one with ammonium formate in the presence of a palladium catalyst. This reaction yields 4-aminotetrahydropyran, which is then further reacted with methanol and hydrobromic acid to produce the final compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .
化学反応の分析
Types of Reactions
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various substituted tetrahydropyran derivatives, which have applications in pharmaceuticals and organic synthesis .
科学的研究の応用
(4-aminotetrahydropyran-3-yl)methanol;hydrobromide has several scientific research applications:
作用機序
The mechanism of action of (4-aminotetrahydropyran-3-yl)methanol;hydrobromide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential in modulating cellular processes related to cancer and microbial infections .
類似化合物との比較
Similar Compounds
4-Aminotetrahydropyran: Contains the same tetrahydropyran ring and amino group but lacks the methanol and hydrobromide components.
3-Aminotetrahydrofuran: Similar structure but with a furan ring instead of a pyran ring.
4-Aminomorpholine: Contains a morpholine ring instead of a pyran ring.
Uniqueness
Its tetrahydropyran ring provides a stable and versatile scaffold for further chemical modifications, making it a valuable compound in research and industry .
特性
分子式 |
C6H14BrNO2 |
|---|---|
分子量 |
212.08 g/mol |
IUPAC名 |
(4-aminooxan-3-yl)methanol;hydrobromide |
InChI |
InChI=1S/C6H13NO2.BrH/c7-6-1-2-9-4-5(6)3-8;/h5-6,8H,1-4,7H2;1H |
InChIキー |
PGYXWASIJMIPPD-UHFFFAOYSA-N |
正規SMILES |
C1COCC(C1N)CO.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


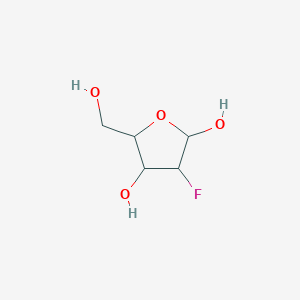
![4-(Methylthio)benzo[d][1,3]dioxole-5-carbaldehyde](/img/structure/B13886947.png)
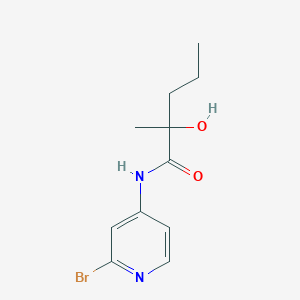

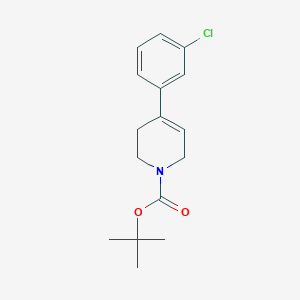



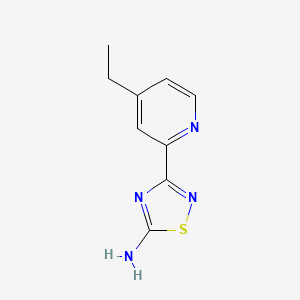
![3-[(Oxan-2-yl)oxy]propanal](/img/structure/B13887009.png)

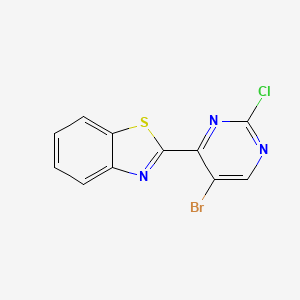
![((6'S,7a'S)-6'-Fluorodihydro-1'H,3'H-spiro[cyclopropane-1,2'-pyrrolizin]-7a'(5'H)-yl)methanol](/img/structure/B13887027.png)
![N-[5-Amino-1-(5-O-phosphonopentofuranosyl)-1H-imidazole-4-carbonyl]aspartic acid](/img/structure/B13887032.png)
